5-Methyl-3-phenylisothiazole
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Overview
Description
5-methyl-3-phenyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,2-thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, 5-methyl-3-phenyl-1,2-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide .
Industrial Production Methods
In industrial settings, the production of 5-methyl-3-phenyl-1,2-thiazole may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-methyl-3-phenyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-1,2-thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes and receptors, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
2-aminothiazole: A thiazole derivative with significant antimicrobial activity.
4-methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.
Uniqueness
5-methyl-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, while the methyl group at the 5-position influences its reactivity and stability .
Properties
Molecular Formula |
C10H9NS |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
QHGIJBYILYALFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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